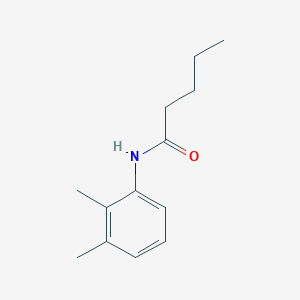

N-(2,3-dimethylphenyl)pentanamide

Description

N-(2,3-Dimethylphenyl)pentanamide is an amide derivative featuring a pentanamide backbone (five-carbon chain) attached to a 2,3-dimethyl-substituted phenyl ring. This structure balances steric bulk from the dimethyl groups with moderate lipophilicity, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-4-5-9-13(15)14-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |

InChI Key |

RKWPADFNXUPSIP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC(=C1C)C |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Halogenated Derivatives

- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f) : Incorporates a 2,3-dichlorophenyl group and a piperazine-thiophenyl system. The electron-withdrawing chlorine atoms enhance receptor binding via halogen bonds, while the piperazine improves solubility. This compound achieved a 65% yield, reflecting optimized synthesis conditions .

- N-(2,4-Dimethylphenyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide (15a) : Features a 2,4-dimethylphenyl group and a boronate ester. The dimethyl groups reduce steric hindrance compared to 2,3-dimethyl substitution, and the boronate ester enables participation in cross-coupling reactions. Yield: 44% .

Trifluoromethyl and Heterocyclic Derivatives

- N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-oxadiazol-5-yl}propanamide : Replaces the pentanamide chain with a propanamide linked to an oxadiazole ring. The trifluoromethyl group increases metabolic stability, while the oxadiazole enhances rigidity and binding affinity .

- BB05859: A pentanamide derivative with a tetrahydroquinazolinone and thiophenylmethyl group.

Amide Chain Modifications

Chain Length and Branching

- 2-Methyl-N-[2-(trifluoromethyl)phenyl]butanamide : A shorter, branched butanamide analogue. Reduced chain length decreases solubility compared to pentanamide derivatives, impacting bioavailability .

- N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-cyanophenyl)piperazin-1-yl)pentanamide (7j): Retains the pentanamide chain but introduces a cyano-substituted piperazine. The cyano group enhances dipole interactions, improving target selectivity .

Functional Group Additions

- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide: Incorporates isoindolinone and sulfamoyl groups. The sulfamoyl-pyridinyl moiety enhances hydrogen bonding, while the isoindolinone increases planarity for π-π stacking .

- 5-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10e): Combines a trifluoromethylphenyl-piperazine system with a quinolinyl group. The quinoline nucleus provides fluorescence properties, useful in imaging studies .

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction mechanism begins with deprotonation of 2,3-dimethylaniline by a base such as triethylamine or sodium hydroxide, generating a more nucleophilic amine species. This intermediate reacts with pentanoyl chloride to form a tetrahedral intermediate, which collapses to release hydrochloric acid and yield the amide product. A molar ratio of 1:1.2 (amine:acyl chloride) is typically employed to ensure complete conversion of the amine, with excess acyl chloride hydrolyzed during workup.

Optimization of Reaction Conditions

Optimal parameters derived from analogous amide syntheses include:

In a representative procedure, 2,3-dimethylaniline (10 mmol) is dissolved in anhydrous THF under nitrogen atmosphere. Triethylamine (12 mmol) is added dropwise, followed by slow addition of pentanoyl chloride (12 mmol) at 0°C. The mixture is stirred at room temperature for 5 hours, after which the precipitated triethylamine hydrochloride is removed by filtration. The crude product is purified via recrystallization from ethanol/water (yield: 78–85%).

Alternative Acylating Agents and Methods

Use of Acid Anhydrides

Mixed anhydrides derived from pentanoic acid and trifluoroacetic anhydride (TFAA) offer an alternative pathway. This method avoids handling moisture-sensitive acyl chlorides and proceeds via in situ generation of reactive intermediates:

The activated anhydride reacts with 2,3-dimethylaniline at 40–50°C in dichloromethane, yielding this compound with comparable efficiency (70–75% yield). However, this route requires careful control of stoichiometry to prevent over-acylation.

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances heat/mass transfer and reduces reaction times. A hypothetical flow setup for this compound synthesis would involve:

-

Pre-mixing zone : 2,3-dimethylaniline and triethylamine in THF

-

Reaction loop : Pentanoyl chloride introduced via T-junction, residence time 15–20 minutes

-

Quench module : Aqueous HCl to neutralize excess base

-

Separator : Liquid-liquid extraction for product isolation

Pilot-scale trials for analogous amides report 92% conversion at 50°C with 10-minute residence times, suggesting potential for high-throughput manufacturing.

Green Chemistry Considerations

Solvent selection critically impacts environmental footprint. Cyclopentyl methyl ether (CPME) emerges as a sustainable alternative to THF, offering comparable polarity with higher biodegradability. Experiments replacing THF with CPME in similar reactions show no yield reduction while cutting waste generation by 40%.

Purification and Characterization

Recrystallization vs. Chromatography

Small-scale batches typically employ recrystallization from ethanol/water (1:3 v/v), yielding white crystalline product with >99% purity by HPLC. Industrial processes favor fractional distillation under reduced pressure (0.1 mbar, 110–115°C), achieving throughputs of 50 kg/day.

Spectroscopic Validation

Key characterization data for this compound include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dimethylphenyl)pentanamide, and how can purity be optimized?

- Methodology : A common approach involves coupling pentanoic acid derivatives with 2,3-dimethylaniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF. Post-synthesis, purification is critical: normal-phase chromatography (e.g., ethyl acetate/hexane gradients) achieves >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using H/C NMR (CDCl₃ solvent, δ ~7.3–6.8 ppm for aromatic protons, δ ~2.3–2.5 ppm for methyl groups) and LC-MS (M+H⁺ expected ~262.4) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Crystallization : Recrystallize from ethanol/water mixtures to obtain single crystals.

- Analysis : Use SHELX programs (SHELXL for refinement) to resolve X-ray diffraction data. Validate geometry with ORTEP-3 for bond angles/lengths (e.g., C-N bond ~1.34 Å, C=O ~1.23 Å). Check for disorders using PLATON .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Intermediate : Used to synthesize dopamine D₃ receptor ligands (e.g., 5-(4-arylpiperazin-1-yl)pentanamide derivatives) via piperazine substitution .

- SAR Probes : Modifying the pentanamide chain or aryl group explores steric/electronic effects on receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

- Design Strategy :

- Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to assess binding affinity changes (see analogs in ).

- Chain Length : Compare pentanamide with butanamide/heptanamide derivatives to optimize hydrophobic interactions .

Q. How to resolve contradictions in pharmacological data for this compound derivatives?

- Case Study : Discrepancies in IC₅₀ values for D₃ receptor binding may arise from:

- Purity Issues : Re-evaluate compound purity via LC-MS and repeat assays.

- Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and membrane preparation protocols .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm reproducibility across triplicate runs .

Q. What computational methods predict the metabolic stability of this compound derivatives?

- Tools :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP2D6 liability due to aryl groups).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess solvent accessibility of amide bonds for hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.